Methyl oxo(propoxyamino)acetate

Description

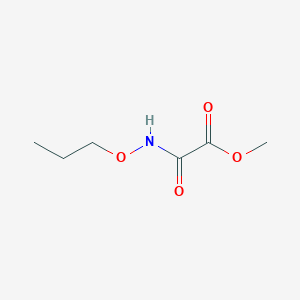

Methyl oxo(propoxyamino)acetate is an organic compound characterized by a methyl ester group, an oxoacetate backbone, and a propoxyamino substituent. Its molecular formula is inferred to be C₆H₁₁NO₄, based on structural analogs such as ethyl oxo(propoxyamino)acetate derivatives described in the literature . The propoxyamino group (–NH–CH₂–CH₂–CH₂–O–) introduces both hydrophilic (ether oxygen) and hydrophobic (propyl chain) properties, influencing solubility, reactivity, and biological interactions.

Properties

CAS No. |

139507-65-6 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

methyl 2-oxo-2-(propoxyamino)acetate |

InChI |

InChI=1S/C6H11NO4/c1-3-4-11-7-5(8)6(9)10-2/h3-4H2,1-2H3,(H,7,8) |

InChI Key |

XRQLIABDILIHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCONC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl oxo(propoxyamino)acetate typically involves the esterification of oxo(propoxyamino)acetic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl oxo(propoxyamino)acetate undergoes several types of chemical reactions, including:

Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to an alcohol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles depending on the desired product.

Major Products

Hydrolysis: Oxo(propoxyamino)acetic acid and methanol.

Reduction: Corresponding alcohol.

Substitution: Varies based on the nucleophile used.

Scientific Research Applications

Methyl oxo(propoxyamino)acetate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism of action of methyl oxo(propoxyamino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active oxo(propoxyamino)acetic acid, which can then interact with biological molecules . This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Alkoxy Chain Length Variations

| Compound | Alkoxy Substituent | Key Properties | Applications |

|---|---|---|---|

| Methoxy(oxo)acetate | Methoxy (–OCH₃) | Higher water solubility due to shorter chain; faster hydrolysis rates . | Solvent-based reactions, catalysis |

| Ethoxy(oxo)acetate | Ethoxy (–OCH₂CH₃) | Moderate lipophilicity; balanced reactivity in esterification . | Drug intermediates, agrochemicals |

| This compound | Propoxyamino (–NH–CH₂CH₂CH₂–O–) | Enhanced lipophilicity; slower hydrolysis than methoxy/ethoxy analogs . | Targeted drug delivery, lipid-soluble formulations |

| Butoxy(oxo)acetate | Butoxy (–OCH₂CH₂CH₂CH₃) | Low water solubility; high thermal stability . | Polymer chemistry, industrial coatings |

Key Insight: The propoxyamino group in this compound provides a compromise between solubility and lipophilicity, making it suitable for applications requiring moderate membrane permeability .

Amino Substituent Variations

| Compound | Amino Group | Unique Features |

|---|---|---|

| Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate | Tetrahydrofuranmethylamino | Cyclic ether enhances rigidity; improved binding to enzyme active sites . |

| Ethyl (allylamino)(oxo)acetate | Allylamino | Conjugated double bond increases reactivity in click chemistry . |

| Ethyl (isopropylamino)(oxo)acetate | Isopropylamino | Steric hindrance reduces nucleophilicity; slower reaction kinetics . |

| This compound | Propoxyamino | Flexible chain supports diverse molecular interactions; moderate steric effects |

Research Findings :

- Propoxyamino’s ether oxygen enables hydrogen bonding, enhancing interactions with biological targets compared to purely alkylamino groups .

- Unlike rigid substituents (e.g., tetrahydrofuran), the propoxy chain allows conformational flexibility, aiding in drug-receptor binding .

Ester Group Variations

| Compound | Ester Group | Impact on Properties |

|---|---|---|

| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Ethyl | Higher boiling point (~200°C) due to larger ester; slower hydrolysis than methyl . |

| This compound | Methyl | Lower molecular weight; faster metabolic clearance in vivo . |

| Methyl 2-(4-iodophenyl)acetate | Methyl | Iodine substituent increases halogen bonding; used in radiopharmaceuticals . |

Key Insight: The methyl ester group in this compound improves metabolic stability compared to ethyl analogs, making it favorable for prodrug designs .

Functional Group Additions

| Compound | Functional Group | Effect on Reactivity/Bioactivity |

|---|---|---|

| Methyl (4-iodoanilino)(oxo)acetate | Iodoanilino | Enhanced electrophilicity; potential anticancer activity . |

| Ethyl 2-[(3-chloropyridin-2-yl)amino]-2-oxoacetate | Chloropyridinyl | Halogenated aromatic ring improves antimicrobial potency . |

| This compound | Propoxyamino | Non-halogenated; reduced toxicity risks; tunable for biocompatibility |

Research Gap: While halogenated analogs show higher bioactivity, this compound’s non-toxic profile is advantageous for therapeutic applications requiring low cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.